4-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
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Overview
Description
N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide is a complex organic compound that features a unique structure combining benzo[1,2-d:4,3-d’]bis(thiazole) and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[1,2-d:4,3-d’]bis(thiazole) core, followed by the introduction of the methyl group at the 7-position. The final step involves the coupling of this intermediate with 4-(methylsulfonyl)benzoyl chloride under suitable conditions, such as the presence of a base like triethylamine, to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide is studied for its unique electronic properties, which make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biology
In biological research, this compound is explored for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound’s structure suggests it could be used in the design of new pharmaceuticals, particularly those targeting cancer or infectious diseases.
Industry
In industry, the compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as conductive polymers or coatings.
Mechanism of Action
The mechanism of action of N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[1,2-d4,3-d’]bis(thiazole)-2-yl)benzamide: Lacks the methyl and methylsulfonyl groups.
N-(7-methylbenzo[1,2-d4,3-d’]bis(thiazole)-2-yl)benzamide: Lacks the methylsulfonyl group.
N-(benzo[1,2-d4,3-d’]bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide: Lacks the methyl group.
Uniqueness
N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide is unique due to the presence of both the methyl and methylsulfonyl groups, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more versatile in its applications.
Properties
IUPAC Name |
4-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S3/c1-9-18-12-7-8-13-15(14(12)24-9)25-17(19-13)20-16(21)10-3-5-11(6-4-10)26(2,22)23/h3-8H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHYKMJYKMCOHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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